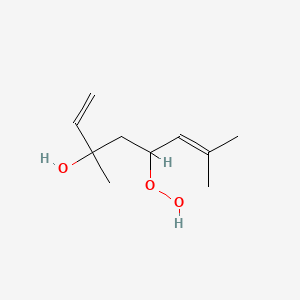
5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol is a chemical compound with the molecular formula C10H18O3. It is a hydroperoxide derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol typically involves the oxidation of linalool. One common method is the reaction of linalool with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, yielding linalool or its derivatives.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Linalool, alcohol derivatives.
Substitution: Functionalized linalool derivatives.
Applications De Recherche Scientifique
5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma
Mécanisme D'action
The mechanism of action of 5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol involves its interaction with biological molecules. The hydroperoxide group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to various cellular responses, including apoptosis (programmed cell death) and inhibition of cell proliferation. The compound may also interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroperoxy-3,7-dimethyl-1,5-octadien-3-ol: Another hydroperoxide derivative with similar chemical properties.
Linalool: The parent compound, a terpene alcohol with a wide range of applications.
Linalyl formate: An ester derivative of linalool used in fragrances and flavors
Uniqueness
5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol is unique due to its specific hydroperoxide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
827026-49-3 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
5-hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O3/c1-5-10(4,11)7-9(13-12)6-8(2)3/h5-6,9,11-12H,1,7H2,2-4H3 |
Clé InChI |
KKLGHOPDDLWGAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(CC(C)(C=C)O)OO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


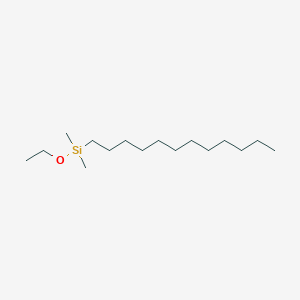
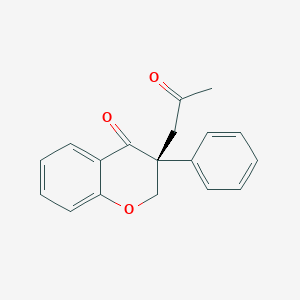
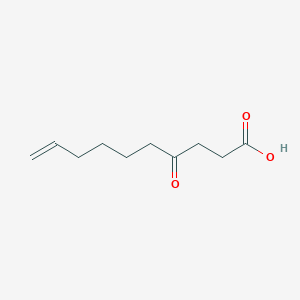
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)

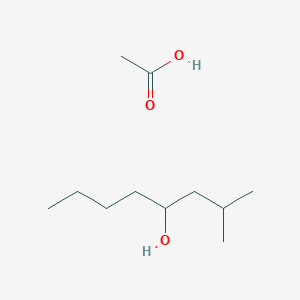

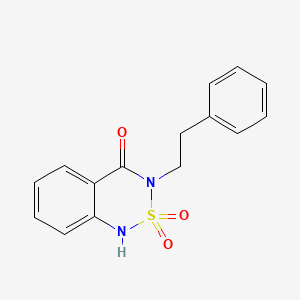
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
